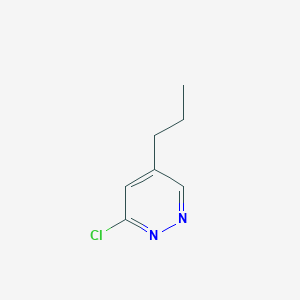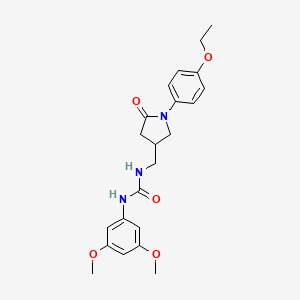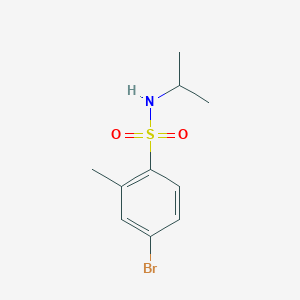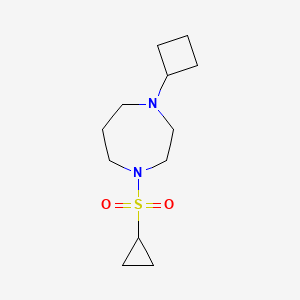
3-Chloro-5-propylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-propylpyridazine is a chemical compound that is an important intermediate in the synthesis of various pesticides and antiviral drugs. While the specific compound is not directly studied in the provided papers, related pyridazine derivatives have been synthesized and analyzed, which can offer insights into the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multiple steps, including chlorination, substitution, and oxidation reactions. For instance, the synthesis of 3-chloro-5-methylpyridazine was achieved from citraconic anhydride through a four-step process, which included the aforementioned reactions, and its structure was confirmed by IR and ^1HNMR . Similarly, the synthesis of 3-chloro-4-methylpyridazine was conducted in four steps, starting from hydrazine hydrate and citraconic anhydride, with a total product yield of 30% . These methods, characterized by mild reaction conditions and readily available materials, could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
Density functional theory (DFT) calculations are commonly used to predict the molecular structure and vibrational frequencies of pyridazine derivatives. For example, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and related compounds were obtained using the DFT method with B3LYP functional . The crystal structure of a pyridazine derivative was solved by direct methods and refined to reveal the planar conformation of the molecule . These studies provide a foundation for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Pyridazine derivatives exhibit a range of chemical reactivities. For instance, 3-chloro-4-carboxamido-6-arylpyridazines have been identified as a novel class of interleukin-1β converting enzyme (ICE) inhibitors, demonstrating the potential biological activity of pyridazine compounds . The acid-catalyzed rearrangement of 3-acyl-6-alkoxy-5,6-dihydro-4H-1,2-oxazines to 3-alkoxypyridine 1-oxides indicates the susceptibility of pyridazine derivatives to nucleophilic attack and rearrangement under acidic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives can be inferred from spectroscopic and computational analyses. Vibrational spectral analysis using FT-IR and FT-Raman techniques, along with NMR spectroscopy, provides detailed information on the molecular structure and dynamics . The electronic properties, such as HOMO-LUMO energies, can be measured by time-dependent TD-DFT approach, which is crucial for understanding the reactivity and stability of these molecules . Additionally, the molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs) analysis offer insights into the charge density distribution and sites of chemical reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Intermediate in Pesticides and Anti-Viral Drugs : 3-Chloro-5-propylpyridazine is synthesized as an important intermediate in the development of pesticides and anti-viral drugs. Its synthesis involves steps like chlorination, substitution, and oxidation reactions (Zhao Chun-shen, 2009).
- Non-Peptide Class of Interleukin-1β Converting Enzyme Inhibitor : This compound is part of a novel class of interleukin-1β converting enzyme (ICE) inhibitors. It demonstrates significant inhibitory activity, contributing to its potential in therapeutic applications (R. Dolle et al., 1997).
Pharmaceutical Applications
- Anticancer Drug Screening : Certain chloro derivatives of pyridazine, like this compound, are investigated for their DNA intercalative and covalent binding properties. These properties make them suitable candidates for anticancer drug screening (Huaiyi Huang et al., 2016).
Agricultural Applications
- Insecticidal Activity : N-substituted derivatives of chloro-pyridazines, which may include compounds like this compound, show promising insecticidal activities. This utility is particularly significant in controlling agricultural pests (Jian Wu et al., 2012).
Material Science and Chemistry
- Corrosion Inhibition : Pyridazine compounds, potentially including derivatives like this compound, are studied for their role in inhibiting the corrosion of steel in acidic solutions. This research highlights their potential use in materials science and engineering (M. Bouklah et al., 2006).
Safety and Hazards
Zukünftige Richtungen
The future research directions for 3-Chloro-5-propylpyridazine could involve exploring its potential biological activities, given the wide range of activities exhibited by other pyridazine derivatives . Additionally, developing efficient synthesis methods and studying its chemical reactivity could be areas of interest .
Wirkmechanismus
Target of Action
Pyridazinone derivatives, to which 3-chloro-5-propylpyridazine belongs, have been found to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Pyridazinone derivatives have been associated with a variety of pharmacological activities, suggesting they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as 3,5,6-trichloro-2-pyridinol, have been studied . These studies suggest that this compound might have similar properties, impacting its bioavailability.
Result of Action
Pyridazinone derivatives have been reported to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, antiplatelet, anticancer, antidepressant, anxiolytic, antidiabetic, antihypertensive, anticonvulsant, bronchial asthma and allergy, antifungal, antibacterial, antitubercular and many other anticipated biological properties .
Action Environment
The success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This suggests that similar environmental factors might influence the action of this compound.
Eigenschaften
IUPAC Name |
3-chloro-5-propylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-9-5-6/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUKCLESJFUWBLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)
![N-(2,5-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3004084.png)

![7-(3,4-dichlorophenyl)-7-methyl-3-phenyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B3004088.png)
![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

![1-(Tert-butyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B3004097.png)
![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B3004100.png)

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)